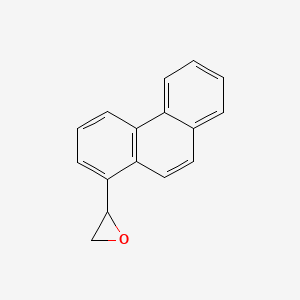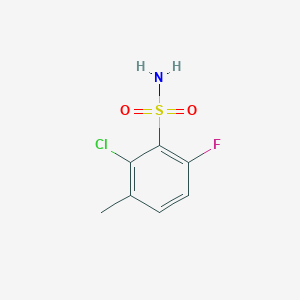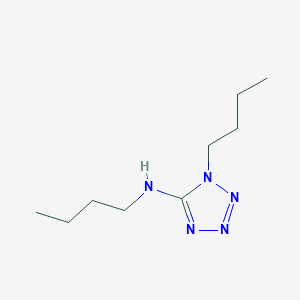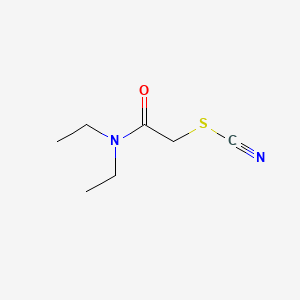![molecular formula C15H19NO6 B13991575 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid CAS No. 92653-37-7](/img/structure/B13991575.png)
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of an amine with acetic anhydride to form the acetamido group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Dimethylphenyl Group: This step involves the use of Friedel-Crafts alkylation to attach the dimethylphenyl group to the central carbon atom.
Formation of the Propanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-2-[(4-methoxyphenyl)methyl]propanedioic acid
- 2-Acetamido-2-[(3,5-dimethylphenyl)methyl]propanedioic acid
- 2-Acetamido-2-[(4-methoxy-3-methylphenyl)methyl]propanedioic acid
Uniqueness
2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid is unique due to the presence of both methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92653-37-7 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
2-acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H19NO6/c1-8-5-11(6-9(2)12(8)22-4)7-15(13(18)19,14(20)21)16-10(3)17/h5-6H,7H2,1-4H3,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
QBZMEKYDDKSOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)CC(C(=O)O)(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)




![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)


![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
